

Alloying Tungsten with Titanium: A Comparative Analysis of Electrical Resistivity in Thin Films

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An examination of **tungsten-titanium** (W-Ti) alloy films reveals a significant increase in electrical resistivity compared to their pure tungsten counterparts. This comprehensive guide synthesizes experimental data to provide researchers, scientists, and material engineers with a clear comparison of the electrical properties of these thin films, alongside detailed experimental methodologies for their characterization.

The integration of titanium into tungsten films, typically achieved through co-sputtering or the use of alloy targets, results in the formation of a W-Ti solid solution. This alloying process disrupts the crystal lattice of the pure tungsten, leading to increased electron scattering and consequently, a higher electrical resistivity. The magnitude of this increase is dependent on several factors, including the atomic percentage of titanium, the deposition parameters, and the resulting microstructure of the film.

Quantitative Comparison of Electrical Resistivity

The following table summarizes the electrical resistivity of W-Ti and pure tungsten thin films as reported in various studies. It is crucial to note that the resistivity of thin films is highly sensitive to the deposition conditions, and therefore, direct comparisons should be made with this in mind.



Film Composit ion	Depositio n Method	Film Thicknes s (nm)	Sputterin g Power (W)	Working Pressure (mTorr)	Electrical Resistivit y (μΩ·cm)	Referenc e
W-Ti (70:30 at.%)	Magnetron Sputtering	9.5 - 180	Not Specified	Not Specified	60 - 200	[1][2]
W-Ti	Magnetron Sputtering	Not Specified	200 - 600 (RF)	1 - 10	Decreases with increasing power	[3]
W-Ti	Magnetron Sputtering	Not Specified	Not Specified	Not Specified	65 - 72	[4]
Pure Tungsten	DC Magnetron Sputtering	~62 - 67	500 (DC)	2.0 Pa (~15 mTorr)	Decreases with ICP power	[5]
Pure Tungsten	RF Magnetron Sputtering	Not Specified	Not Specified	1 - 5 Pa (~7.5 - 37.5 mTorr)	Increases with pressure	[6]
Pure Tungsten (Bulk)	Not Applicable	Not Applicable	Not Applicable	Not Applicable	5.4	[7]
Pure Tungsten Film	Sputter Deposition	Not Specified	Not Specified	Not Specified	13	[7]

Key Observations:

- W-Ti alloy films consistently exhibit higher electrical resistivity than pure tungsten films.
- The resistivity of W-Ti films can vary significantly, from 60 to 200 $\mu\Omega$ ·cm, depending on factors such as film thickness and microstructure, which are influenced by the sputtering conditions[1][2].



- For W-Ti films, increasing the RF sputtering power has been shown to decrease the sheet resistance[3].
- In contrast, for pure tungsten films, increasing the sputtering pressure can lead to an increase in electrical resistivity[6].
- It is noteworthy that the electrical resistivity of thin tungsten films is consistently higher than that of bulk tungsten[7].

Experimental Protocols

The deposition of W-Ti and pure tungsten thin films is most commonly performed using magnetron sputtering, a physical vapor deposition (PVD) technique. The subsequent measurement of their electrical resistivity is typically carried out using a four-point probe method.

Thin Film Deposition: Magnetron Sputtering

Objective: To deposit a thin film of either pure tungsten or a **tungsten-titanium** alloy onto a substrate.

Apparatus:

- A vacuum chamber equipped with a magnetron sputtering source.
- A pure tungsten target or a W-Ti alloy target (e.g., 70:30 at.%).
- Substrates (e.g., silicon wafers with a silicon dioxide layer).
- Argon gas supply for plasma generation.
- DC or RF power supply.

Procedure:

• Substrate Preparation: The substrates are cleaned sequentially in an ultrasonic bath with acetone, isopropyl alcohol, and deionized water to remove any surface contaminants[5].



- Chamber Evacuation: The cleaned substrates are loaded into the vacuum chamber, which is then evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize impurities in the film.
- Target Pre-sputtering: Prior to deposition, the target material is pre-sputtered for a short duration (e.g., 2 minutes) with the shutter closed to remove any surface oxides or contaminants from the target[5].
- Deposition Process:
 - Argon gas is introduced into the chamber, and the pressure is maintained at a desired level (e.g., 1-10 mTorr)[3].
 - A DC or RF power is applied to the magnetron target, igniting a plasma.
 - The energetic argon ions in the plasma bombard the target, causing atoms of tungsten (and titanium, in the case of a W-Ti target) to be ejected.
 - These sputtered atoms travel through the vacuum and deposit onto the substrate, forming a thin film.
 - Deposition parameters such as sputtering power, working pressure, and substrate temperature are carefully controlled to influence the film's properties.

Electrical Resistivity Measurement: Four-Point Probe Method

Objective: To accurately measure the sheet resistance of the deposited thin film, from which the electrical resistivity can be calculated.

Principle: The four-point probe method is a standard technique used to measure the resistivity of thin films. It utilizes four equally spaced, collinear probes that are brought into contact with the film's surface. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes. This configuration minimizes the influence of contact resistance on the measurement.

Apparatus:



- A four-point probe head with equally spaced probes.
- A source measurement unit (SMU) or a combination of a constant current source and a highimpedance voltmeter.

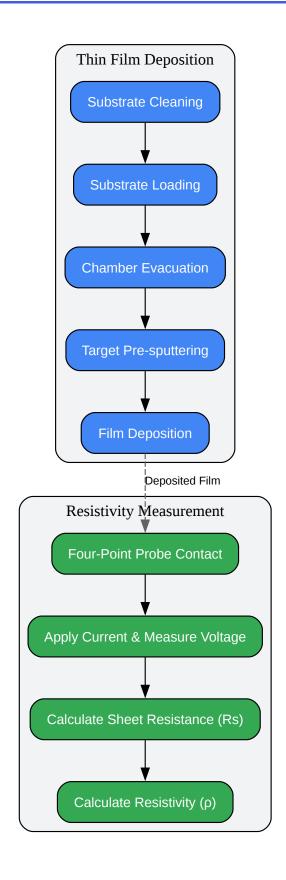
Procedure:

- Sample Placement: The substrate with the deposited film is placed on a flat, insulating stage.
- Probe Contact: The four-point probe head is gently lowered onto the surface of the film, ensuring all four probes make good electrical contact.
- Measurement:
 - A known DC current (I) is applied through the two outer probes.
 - The resulting voltage drop (V) across the two inner probes is measured.
- Calculation:
 - The sheet resistance (Rs) is calculated using the formula: Rs = $(\pi / \ln(2)) * (V / I)$, assuming the film is large and thin compared to the probe spacing.
 - The electrical resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t): ρ = Rs * t.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from substrate preparation to the final determination of electrical resistivity.





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Experimental workflow for film deposition and resistivity measurement.



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